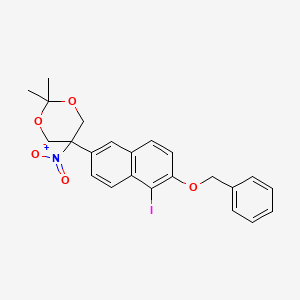

5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane

CAS No.: 1225349-42-7

Cat. No.: VC2562422

Molecular Formula: C23H22INO5

Molecular Weight: 519.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1225349-42-7 |

|---|---|

| Molecular Formula | C23H22INO5 |

| Molecular Weight | 519.3 g/mol |

| IUPAC Name | 5-(5-iodo-6-phenylmethoxynaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane |

| Standard InChI | InChI=1S/C23H22INO5/c1-22(2)29-14-23(15-30-22,25(26)27)18-9-10-19-17(12-18)8-11-20(21(19)24)28-13-16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3 |

| Standard InChI Key | QPPLQJQIHCDCLP-UHFFFAOYSA-N |

| SMILES | CC1(OCC(CO1)(C2=CC3=C(C=C2)C(=C(C=C3)OCC4=CC=CC=C4)I)[N+](=O)[O-])C |

| Canonical SMILES | CC1(OCC(CO1)(C2=CC3=C(C=C2)C(=C(C=C3)OCC4=CC=CC=C4)I)[N+](=O)[O-])C |

Introduction

Chemical Identity and Basic Properties

5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane is an organic compound with several identifiers used in scientific and commercial contexts. This iodinated naphthalene derivative incorporates multiple functional groups including benzyloxy, nitro, and dioxane moieties, contributing to its unique chemical profile and potential applications in synthesis pathways.

Identification Parameters

The compound can be identified through various standardized systems used in chemical databases and regulatory frameworks. The primary identification parameters are presented in Table 1.

Table 1: Primary Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Name | 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane |

| CAS Registry Number | 1225349-42-7 |

| Molecular Formula | C₂₃H₂₂INO₅ |

| Molecular Weight | 519.336 g/mol |

| MDL Number | MFCD23135340 |

Alternative names for this compound include:

-

5-(5-iodo-6-phenylmethoxynaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane

-

5-(6-benzyloxy-5-iodo-naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane

The presence of these alternative nomenclatures in chemical databases facilitates identification across different research contexts and applications.

Structural Features and Physical Properties

The complex structure of 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane incorporates multiple functional groups that determine its chemical behavior and reactivity patterns.

Structural Components

The compound consists of several key structural elements:

-

A naphthalene core with substitutions at positions 2, 5, and 6

-

An iodine atom at position 5 of the naphthalene ring

-

A benzyloxy group at position 6 of the naphthalene ring

-

A 2,2-dimethyl-5-nitro-1,3-dioxane moiety attached at position 2 of the naphthalene system

These structural features create a complex three-dimensional architecture that influences the compound's reactivity, solubility, and other physicochemical properties.

Physical Properties

While comprehensive experimental data on physical properties is limited in the available literature, commercial specifications provide some insight into the compound's physical state and appearance.

Table 2: Physical Properties and Commercial Specifications

The compound's appearance varies according to supplier specifications, highlighting potential variations in manufacturing processes or purification methods that may affect final product characteristics.

These suppliers provide the compound with assay values ranging from 98% to 99%, suitable for various research and industrial applications depending on purity requirements.

Applications and Uses

The primary applications of 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane center around its utility as a synthetic intermediate in various chemical processes.

Industrial Applications

According to supplier information, the compound serves as:

The presence of iodine as a functional group suggests potential utility in coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, which are common in pharmaceutical and fine chemical synthesis. The nitro group provides opportunities for reduction to amine functionality, while the benzyloxy group can serve as a protected phenol that can be deprotected under specific conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume